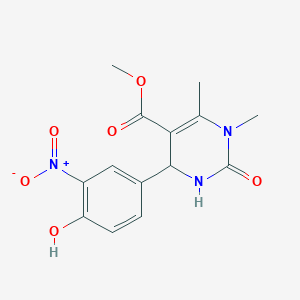![molecular formula C23H21N3O2 B3925794 7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925794.png)
7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
Descripción general
Descripción
7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as MQ, is a synthetic compound that has been extensively studied for its various biological applications. MQ is a derivative of the quinoline family, and its unique chemical structure has made it an attractive target for researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is not fully understood, but it is believed to involve the chelation of zinc ions. This compound has been shown to bind to zinc ions with high affinity, and this binding can lead to changes in the fluorescence properties of this compound. This change in fluorescence can be used to detect the presence of zinc ions in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of zinc ions, this compound has also been shown to have antioxidant properties. It has been suggested that the antioxidant properties of this compound may be due to its ability to chelate metal ions and prevent the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is its high selectivity for zinc ions. This selectivity makes it an ideal probe for the detection of zinc ions in biological systems. However, one of the limitations of this compound is its relatively low quantum yield, which can make it difficult to detect in low concentrations.
Direcciones Futuras
There are many potential future directions for the study of 7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. One potential direction is the development of new fluorescent probes based on the structure of this compound. Another potential direction is the study of the antioxidant properties of this compound and its potential use in the treatment of diseases associated with oxidative stress. Additionally, the use of this compound as a tool for the study of zinc ion homeostasis in cells and tissues is an area of active research.
Aplicaciones Científicas De Investigación
7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been extensively studied for its various biological applications. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of zinc ions in biological systems. This compound is highly selective for zinc ions and has been used in a variety of imaging studies to visualize the distribution of zinc ions in cells and tissues.
Propiedades
IUPAC Name |
7-[(3-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-15-10-12-24-20(13-15)26-21(17-5-3-7-18(14-17)28-2)19-9-8-16-6-4-11-25-22(16)23(19)27/h3-14,21,27H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWZEUHOMMKNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)OC)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dimethoxyphenol](/img/structure/B3925720.png)
![10-bromo-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925726.png)
![3-(allylthio)-6-[5-(5-chloro-2-methylphenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925728.png)
![10-bromo-6-(2-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925730.png)

![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B3925742.png)
![3-(allylthio)-6-[5-(2-chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925745.png)
![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B3925746.png)
![7-{[4-(dimethylamino)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925754.png)
![N-(3-chlorophenyl)-4-[(2-furylmethyl)amino]-3-nitrobenzamide](/img/structure/B3925764.png)
![{2-methoxy-6-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925772.png)
![N-(2-fluorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925779.png)

